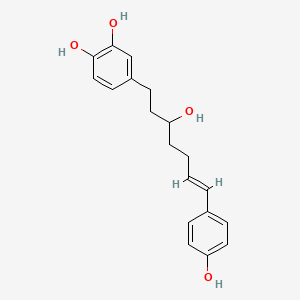

1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

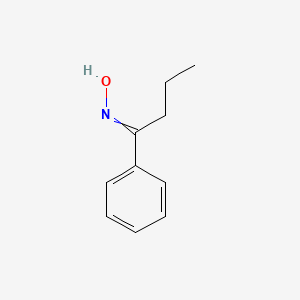

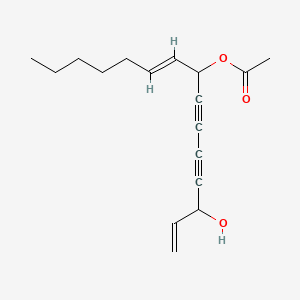

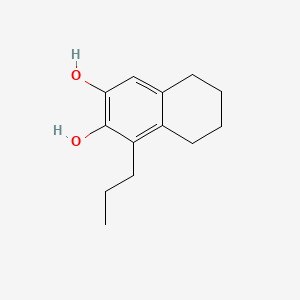

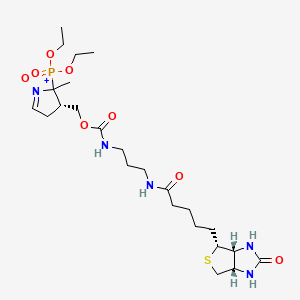

1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol is a diarylheptanoid that is (6E)-6-hepten-3-ol substituted by a 3,4-dihydroxyphenyl group at position 1 and a 4-hydroxyphenyl group at position 7 respectively. It has been isolated from the rhizomes of Curcuma comosa. It has a role as a plant metabolite. It is a diarylheptanoid, a member of catechols and a secondary alcohol.

Aplicaciones Científicas De Investigación

Diarylheptanoids from Curcuma Species : This compound is one of the diarylheptanoids isolated from the rhizomes of Curcuma species like Curcuma kwangsiensis and Curcuma comosa. These compounds, including 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, have been studied for their potential pharmacological activities. In particular, the inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages have been evaluated, indicating potential anti-inflammatory properties (Li et al., 2010); (Kaewamatawong et al., 2009).

Estrogenic Activity Evaluation : Studies have investigated the estrogenic-like transcriptional activity of these compounds using RT-PCR in cell lines. Some diarylheptanoids, including this compound, showed estrogenic activity comparable to or higher than that of known phytoestrogens (Suksamrarn et al., 2008).

Synthesis and Chemical Studies : There has been significant interest in the stereoselective synthesis of this compound and related diarylheptanoids. These studies contribute to our understanding of the structural requirements for their biological activities and facilitate the production of these compounds for further pharmacological studies (Kashanna et al., 2012).

Anti-inflammatory and Neuroprotective Activities : Investigations have been conducted on the anti-inflammatory activities of diarylheptanoids from Curcuma comosa, highlighting their potential in treating conditions involving inflammation. Additionally, studies on their neuroprotective activity against glutamate-induced oxidative stress in cell lines have been carried out, demonstrating their potential in neuroprotective therapies (Jiamvoraphong et al., 2017); (Jirásek et al., 2014).

Propiedades

IUPAC Name |

4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-16(11-7-15-8-12-18(22)19(23)13-15)4-2-1-3-14-5-9-17(21)10-6-14/h1,3,5-6,8-10,12-13,16,20-23H,2,4,7,11H2/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECNHCLFPNYLCU-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCC(CCC2=CC(=C(C=C2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCC(CCC2=CC(=C(C=C2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the biological activity of this compound and its enantiomers?

A1: The research primarily focused on the isolation and structural characterization of various diarylheptanoids from Curcuma kwangsiensis, including 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol. The study did investigate the inhibitory effects of these compounds on nitric oxide production in lipopolysaccharide-activated macrophages. The research successfully isolated both the (3S)- and (3R)- enantiomers of this compound []. This finding suggests potential for further investigation into their distinct biological activities and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)

![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)

![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)